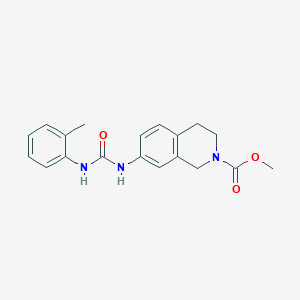

methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring a methyl ester at the 2-position and a urea-linked o-tolyl substituent at the 7-position. The o-tolyl group introduces steric and electronic effects distinct from other aryl substituents, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

methyl 7-[(2-methylphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-5-3-4-6-17(13)21-18(23)20-16-8-7-14-9-10-22(19(24)25-2)12-15(14)11-16/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWWMRHRBYGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The reaction begins with a benzamide precursor (7 ), synthesized via condensation of an aromatic aldehyde with a primary amine. For example, 3,4-dimethoxybenzaldehyde reacts with 2-(pyridin-4-yl)ethylamine under acidic conditions to form a Schiff base intermediate. Subsequent reduction with NaBH₄ yields the corresponding secondary amine (6a–d ). Cyclization of this amine using POCl₃ or PCl₅ facilitates intramolecular dehydration, forming the dihydroisoquinoline core (20–32 ).

Key Reaction Conditions:

- Solvent: Dichloromethane or toluene

- Temperature: Reflux (80–110°C)

- Catalyst: Phosphorus oxychloride (POCl₃)

- Yield Range: 60–85% (for analogous compounds)

Esterification at the 2-Position

The methyl carboxylate group at the 2-position is typically introduced early in the synthesis as a protective moiety . Two primary strategies are employed:

Direct Esterification During Cyclization

The methyl ester is incorporated into the benzamide precursor prior to cyclization. For example, methyl 2-aminobenzoate derivatives serve as starting materials, ensuring the ester group remains intact throughout subsequent reactions.

Late-Stage Esterification

Alternatively, a carboxylic acid intermediate at the 2-position undergoes esterification with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. This approach offers flexibility but requires additional purification steps.

Analytical Characterization

The structural integrity of the target compound is confirmed through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Synthetic Routes

Discussion of Methodological Challenges

- Regioselectivity in Cyclization: Competing pathways during Bischler-Napieralski reactions may yield undesired regioisomers. Substituent electronic effects (e.g., methoxy groups) guide cyclization to the 7-position.

- Ureido Stability: The urea linkage is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during coupling.

- Purification Complexity: Silica gel chromatography remains the standard for isolating intermediates, though recrystallization (e.g., from ethanol/water) improves purity for final compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The ureido group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ureido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized isoquinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ureido group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 7-position of tetrahydroisoquinoline derivatives is a critical site for modulating biological activity. Key comparisons include:

Key Observations :

- Ureido vs. Benzyl Groups : The ureido linker in the target compound provides a rigid, planar structure capable of forming hydrogen bonds, unlike the flexible benzyl groups in 7c or 7e . This could enhance target selectivity in biological systems.

- Ester Group Impact : The methyl ester at the 2-position (vs. tert-butyl in analogs) may improve metabolic clearance compared to bulkier esters, as smaller esters are more prone to hydrolysis .

Yield Considerations :

- Ureido-linked substituents (as in the target compound) may exhibit lower yields (~30–50%) compared to benzyl groups (e.g., 7c: 34% yield) due to the complexity of urea bond formation .

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable, analogs provide benchmarks:

- HPLC Retention : Ureido-containing compounds (e.g., 8c) show longer retention times (~30 min) due to polar urea groups, suggesting the target compound may exhibit similar behavior .

- Mass Spectrometry : HREIMS m/z values for tert-butyl analogs (e.g., 7g: m/z 414.2) align with calculated molecular weights, supporting the reliability of synthetic protocols .

Biological Activity

Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 298.34 g/mol

- CAS Number : Not available in the provided sources.

The structure includes a dihydroisoquinoline core substituted with a ureido group and a tolyl moiety, which may influence its biological interactions.

Research indicates that this compound exhibits various biological activities, particularly in the inhibition of specific enzymes and receptors.

Inhibition of PARP Enzymes

One significant area of study involves the compound's inhibitory effects on poly(ADP-ribose) polymerases (PARP1 and PARP2). A study assessed the inhibitory activity using a colorimetric assay:

- IC Values: The compound showed promising inhibition levels with an IC value around 156 nM against PARP1, indicating strong potential as an anticancer agent due to PARP's role in DNA repair mechanisms .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 156 | PARP1 |

Antiviral Activity

In vitro studies have also explored the antiviral properties of related compounds in the isoquinoline series. For instance, derivatives demonstrated significant inhibition of Hepatitis B Virus (HBV) replication at concentrations around 10 µM. Although specific data for this compound were not detailed, the structural similarity suggests potential efficacy against viral targets .

Case Study 1: Anticancer Activity

A research group investigated various isoquinoline derivatives for their anticancer properties. This compound was included in a broader screening for cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that this compound may also have therapeutic applications in oncology.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective activities associated with isoquinoline derivatives. Preliminary results indicated that certain compounds within this class could protect neuronal cells from oxidative stress-induced apoptosis. While specific data on this compound were not reported, the findings support further investigation into its neuroprotective potential.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions starting with the dihydroisoquinoline core. A common approach includes:

Core preparation : Formation of the 3,4-dihydroisoquinoline-2(1H)-carboxylate scaffold via cyclization or reductive amination .

Ureido introduction : Reaction of the amine group at position 7 with an isocyanate (e.g., o-tolyl isocyanate) under anhydrous conditions .

Protection/deprotection : Use of tert-butyl or methyl ester protecting groups to ensure regioselectivity .

- Optimization : Solvent choice (e.g., DMF or THF), temperature control (0–25°C), and catalysts (e.g., triethylamine) are critical for yield improvement .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., o-tolyl ureido protons at δ 7.1–7.3 ppm, methyl ester at δ 3.6–3.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (expected ~380–400 g/mol based on analogs) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystals are obtainable .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound class?

- Contradiction analysis :

- Replicate assays : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Dosage standardization : Use a fixed concentration range (e.g., 1–100 μM) and control for solvent interference (e.g., DMSO ≤0.1%) .

- Structural analogs : Test derivatives (e.g., nitro or amino substitutions at position 7) to isolate the impact of the o-tolyl ureido group .

- Case study : In tert-butyl analogs, conflicting enzyme inhibition data (IC50 variability) were resolved by adjusting assay pH and ionic strength .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the ureido group and active-site residues .

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs .

- Validation : Compare computational predictions with experimental SPR (Surface Plasmon Resonance) binding assays .

Key Considerations for Researchers

- Biological activity : Prioritize target-specific assays (e.g., enzyme inhibition over broad cytotoxicity) to clarify mechanisms .

- Data reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) meticulously .

- Safety : Refer to SDS guidelines for handling isocyanates and tert-butyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.